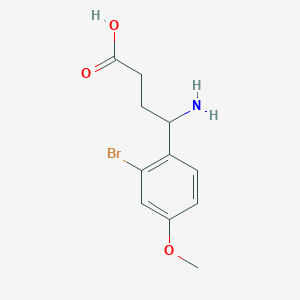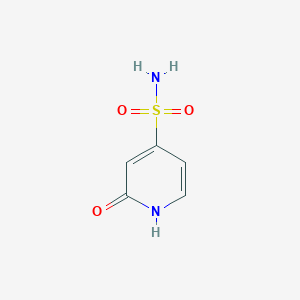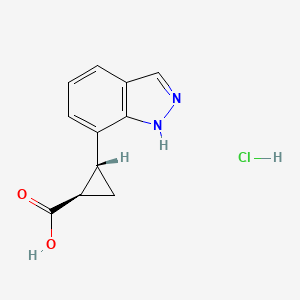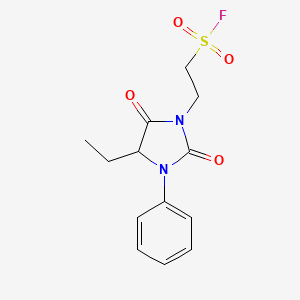
2-(4-Ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound with a complex structure that includes an imidazolidinone ring, a phenyl group, and a sulfonyl fluoride moiety
Preparation Methods
The synthesis of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of an appropriate imidazolidinone derivative with a sulfonyl fluoride reagent under controlled conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The imidazolidinone ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride include other sulfonyl fluoride derivatives and imidazolidinone-containing compounds. These compounds share some chemical properties but differ in their specific structures and reactivities. For example:
2-(4-methyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethane-1-sulfonyl fluoride: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)acetic acid: This compound has a carboxylic acid group instead of a sulfonyl fluoride group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H15FN2O4S |
|---|---|
Molecular Weight |
314.33 g/mol |
IUPAC Name |
2-(4-ethyl-2,5-dioxo-3-phenylimidazolidin-1-yl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C13H15FN2O4S/c1-2-11-12(17)15(8-9-21(14,19)20)13(18)16(11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
ZCOWDRYUGZEGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1C2=CC=CC=C2)CCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
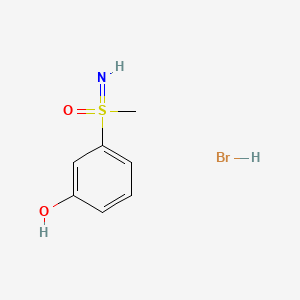
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)

![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)

![2-[(Thiophen-2-yl)methyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13553322.png)
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)

